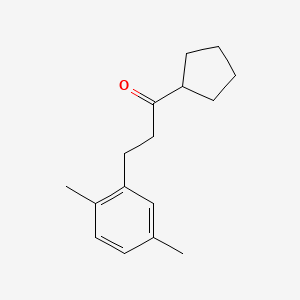

Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O/c1-12-7-8-13(2)15(11-12)9-10-16(17)14-5-3-4-6-14/h7-8,11,14H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQNGQUVKNOXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644767 | |

| Record name | 1-Cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-20-6 | |

| Record name | 1-Cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone (CAS 898754-20-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data for Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone (CAS 898754-20-6) is publicly available. This guide synthesizes known information with established chemical principles to provide a comprehensive overview, including plausible synthetic routes and expected analytical characteristics based on structurally related compounds. All predicted data should be confirmed through empirical validation.

Introduction

This compound is an aromatic ketone that, like many in its class, holds potential as a building block in medicinal chemistry and materials science. The presence of a substituted phenyl ring, an ethyl ketone moiety, and a cyclopentyl group offers a unique combination of lipophilicity, steric bulk, and reactive sites. Aryl ketones are a well-established class of compounds with a broad spectrum of biological activities, serving as key intermediates in the synthesis of therapeutic agents.[1][2][3] This guide provides a technical overview of its known properties, proposes detailed synthetic strategies, and discusses its potential applications and safety considerations.

Chemical and Physical Properties

While experimentally determined properties for this compound are not widely reported, its basic chemical identity has been established. Predicted physical properties offer a preliminary understanding of its characteristics.

| Property | Value | Source |

| CAS Number | 898754-20-6 | N/A |

| Molecular Formula | C₁₆H₂₂O | N/A |

| Molecular Weight | 230.35 g/mol | N/A |

| Predicted Boiling Point | 345.5 ± 11.0 °C | Chemical Supplier Data |

| Predicted Density | 1.002 ± 0.06 g/cm³ | Chemical Supplier Data |

Proposed Synthetic Routes

The synthesis of this compound can be approached through well-established methodologies in organic chemistry. Two plausible and robust strategies are the Friedel-Crafts acylation and the Grignard reaction.

Friedel-Crafts Acylation

This classical method involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the target molecule, this would entail the reaction of 1,4-dimethylbenzene with 3-cyclopentylpropanoyl chloride.

Hypothetical Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add 3-cyclopentylpropanoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

-

Aromatic Substrate Addition: Following the addition of the acyl chloride, add 1,4-dimethylbenzene (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Figure 1: Proposed Friedel-Crafts acylation workflow.

Grignard Reaction

An alternative approach involves the use of a Grignard reagent. This method would utilize a cyclopentyl magnesium halide to react with an appropriate ester or nitrile derivative of 2,5-dimethylphenylpropanoic acid. A patent for the synthesis of the related cyclopentyl phenyl ketone describes a similar Grignard reaction with benzonitrile.[4]

Hypothetical Experimental Protocol: Grignard Reaction

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of bromocyclopentane (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium turnings. Maintain a gentle reflux until the magnesium is consumed.

-

Reaction with Ester: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of ethyl 3-(2,5-dimethylphenyl)propanoate (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.

Figure 2: Proposed Grignard reaction workflow.

Expected Analytical Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups on the phenyl ring, the ethyl chain protons, and the protons of the cyclopentyl ring. The aromatic region would likely display complex splitting patterns due to the substitution. The protons alpha and beta to the carbonyl group would appear as triplets. The cyclopentyl protons would likely be in the aliphatic region with overlapping multiplets.

-

¹³C NMR: The carbon NMR spectrum for the analogous 3-Cyclopentyl-1-(2,4-dimethylphenyl)-1-propanone shows characteristic peaks for the carbonyl carbon (around 200 ppm), aromatic carbons, and aliphatic carbons of the ethyl chain and cyclopentyl ring.[5] A similar pattern is anticipated for the target molecule.

Mass Spectrometry (MS)

The mass spectrum of the analogous 3-Cyclopentyl-1-(2,4-dimethylphenyl)-1-propanone shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[5] For this compound, a molecular ion peak at m/z = 230.35 is expected. Common fragmentation would likely involve cleavage alpha to the carbonyl group, leading to fragments corresponding to the cyclopentyl acylium ion and the 2,5-dimethylphenylethyl radical, or vice versa.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1700 cm⁻¹. Other significant absorptions would include C-H stretches for the aromatic and aliphatic portions of the molecule, and C=C stretching bands for the aromatic ring.

Potential Applications in Drug Discovery

While no specific applications for this compound have been documented, the broader class of aryl ketones is of significant interest in medicinal chemistry.[1] They serve as versatile scaffolds and intermediates for the synthesis of a wide range of biologically active molecules. The structural motifs present in this compound suggest potential for interaction with various biological targets. The lipophilic nature of the dimethylphenyl and cyclopentyl groups could facilitate membrane permeability, a desirable trait in drug candidates.

Safety and Handling

No specific toxicological data for this compound is available. As with any uncharacterized chemical, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. General hazards associated with ketones include flammability and potential for irritation to the eyes, skin, and respiratory tract.

Conclusion

This compound (CAS 898754-20-6) is a compound with potential utility in synthetic and medicinal chemistry. Although experimental data is scarce, established chemical principles allow for the confident postulation of synthetic routes and analytical characteristics. The methodologies and expected data presented in this guide provide a solid foundation for researchers interested in the synthesis and characterization of this and related molecules. Further empirical investigation is necessary to fully elucidate its properties and potential applications.

References

- The Role of Aryl Ketones in Drug Discovery: Insights

- A Comparative Analysis of the Biological Activities of Substituted Aryl Cyclopropyl Ketones. (URL not available)

-

1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0198403) - NP-MRD. (URL: [Link])

-

3-Cyclopentyl-1-(2,4-dimethylphenyl)-1-propanone - PubChem. National Center for Biotechnology Information. (URL: [Link])

-

1-(2,5-Dimethylphenyl)propan-1-one | C11H14O | CID 3614648 - PubChem. National Center for Biotechnology Information. (URL: [Link])

-

Bile-Acid-Appended Triazolyl Aryl Ketones: Design, Synthesis, In Vitro Anticancer Activity and Pharmacokinetics in Rats - PMC. PubMed Central. (URL: [Link])

-

Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - MDPI. (URL: [Link])

- US2442040A - Manufacture of acrylonitrile from acetylene and hcn - Google P

-

Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - Taylor & Francis Online. (URL: [Link])

-

CAS References - CAS.org. (URL: [Link])

- CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google P

- US8697359B1 - CRISPR-Cas systems and methods for altering expression of gene products - Google P

-

1-cyclopentyl-3-phenylpropane - Stenutz. (URL: [Link])

-

1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one | C17H18O | CID 14905373 - PubChem. National Center for Biotechnology Information. (URL: [Link])

-

Synthesis of 3-cyclopentyl-1-propanol - PrepChem.com. (URL: [Link])

-

Synthesis of polypropylene catalyst internal donor 1, 1-cyclopentyl dimethanoldimethyl ether | Request PDF - ResearchGate. (URL: [Link])

-

3-Cyclopentyl-1-propanol - the NIST WebBook. National Institute of Standards and Technology. (URL: [Link])

-

Ethanone, 1-(2,2-dimethylcyclopentyl)- | C9H16O | CID - PubChem. National Center for Biotechnology Information. (URL: [Link])

-

2-Cyclopentyl-1-phenyl-ethanone | C13H16O | CID 12217744 - PubChem. National Center for Biotechnology Information. (URL: [Link])

-

Cyclopentanone, 3-methyl- - the NIST WebBook. National Institute of Standards and Technology. (URL: [Link])

-

Cyclopentanol - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

CAS Source Index (CASSI). (URL: [Link])

-

1-Penten-3-one, 1-phenyl- - the NIST WebBook. National Institute of Standards and Technology. (URL: [Link])

-

Free ACS Citation Generator [Updated for 2026] - MyBib. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bile-Acid-Appended Triazolyl Aryl Ketones: Design, Synthesis, In Vitro Anticancer Activity and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google Patents [patents.google.com]

- 5. 3-Cyclopentyl-1-(2,4-dimethylphenyl)-1-propanone | C16H22O | CID 583875 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone

Abstract

This technical guide provides a comprehensive overview of the synthesis of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone, a molecule of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. The guide delineates two robust synthetic pathways: a classical Friedel-Crafts acylation and a versatile Grignard reaction. Each method is presented with a detailed, step-by-step protocol, an analysis of the underlying reaction mechanisms, and critical safety considerations. Furthermore, this document provides an illustrative spectroscopic characterization of the target ketone and discusses its potential applications as a structural motif in the design of novel therapeutic agents. This guide is intended to serve as a valuable resource for chemists engaged in the synthesis of novel molecular entities with potential pharmacological activity.

Introduction: The Significance of Novel Ketone Scaffolds in Medicinal Chemistry

The development of novel molecular scaffolds is a cornerstone of modern drug discovery. Aryl alkyl ketones, in particular, represent a privileged structural class, appearing in a wide array of biologically active compounds. The title compound, this compound, combines a substituted aromatic ring with a cyclopentyl ketone moiety, offering a unique three-dimensional architecture that can be exploited for targeted interactions with biological macromolecules. The 2,5-dimethylphenyl group provides a lipophilic region with a specific substitution pattern that can influence binding affinity and selectivity, while the cyclopentyl ketone offers a rigid scaffold that can orient substituents in a defined spatial arrangement. Such structures are of interest in the development of new therapeutics, potentially in areas such as anti-inflammatory, anti-cancer, and anti-viral research. This guide provides the necessary synthetic knowledge to enable researchers to access this promising chemical entity.

Recommended Synthetic Pathways

Two primary and reliable synthetic routes are proposed for the synthesis of this compound. The choice between these pathways may depend on the availability of starting materials, scalability, and the desired purity of the final product.

Pathway A: Friedel-Crafts Acylation of p-Xylene

This classical approach involves the electrophilic acylation of p-xylene with a suitable acylating agent. A key advantage of the Friedel-Crafts acylation is the direct formation of the carbon-carbon bond between the aromatic ring and the carbonyl group.

Pathway B: Grignard Reaction

This versatile organometallic approach involves the reaction of a Grignard reagent, derived from a 2-(2,5-dimethylphenyl)ethyl halide, with a cyclopentyl-based electrophile. This method offers flexibility in the choice of coupling partners.

Pathway A: Detailed Protocol for Friedel-Crafts Acylation

This pathway proceeds in two main stages: the preparation of the acylating agent, cyclopentylacetyl chloride, followed by the Friedel-Crafts acylation of p-xylene.

Stage 1: Synthesis of Cyclopentylacetyl Chloride

Cyclopentylacetyl chloride is a crucial intermediate for the Friedel-Crafts acylation. It can be readily prepared from cyclopentaneacetic acid.

Reaction Scheme:

Experimental Protocol:

-

To a stirred solution of cyclopentaneacetic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add N,N-dimethylformamide (catalytic amount).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

-

The progress of the reaction can be monitored by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude cyclopentylacetyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[1]

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Hazards |

| Cyclopentaneacetic acid | 128.17 | ~1.04 | ~235 | Irritant |

| Thionyl chloride | 118.97 | 1.636 | 79 | Corrosive, Lachrymator |

| N,N-Dimethylformamide | 73.09 | 0.944 | 153 | Reproductive Toxin |

| Dichloromethane | 84.93 | 1.326 | 39.6 | Carcinogen |

Stage 2: Friedel-Crafts Acylation of p-Xylene

The prepared cyclopentylacetyl chloride is then reacted with p-xylene in the presence of a Lewis acid catalyst to form the target ketone.

Reaction Scheme:

Experimental Protocol:

-

To a suspension of anhydrous aluminum chloride (1.2 equivalents) in an excess of dry p-xylene (which also serves as the solvent) under an inert atmosphere, cool the mixture to 0 °C.

-

Slowly add a solution of cyclopentylacetyl chloride (1 equivalent) in dry p-xylene dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or by vacuum distillation to afford this compound.[2][3]

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Hazards |

| p-Xylene | 106.16 | 0.861 | 138 | Flammable, Irritant |

| Cyclopentylacetyl chloride | 146.62 | ~1.08 | ~160 | Corrosive, Lachrymator |

| Aluminum chloride | 133.34 | 2.44 | 180 (sublimes) | Corrosive, Reacts Violently with Water |

Reaction Mechanism of Friedel-Crafts Acylation

The mechanism involves the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with the electron-rich p-xylene ring.

Caption: Mechanism of Friedel-Crafts Acylation.

Pathway B: Detailed Protocol for Grignard Reaction

This pathway offers an alternative route, particularly useful if the corresponding 2-(2,5-dimethylphenyl)ethyl halide is readily available or easily synthesized.

Stage 1: Preparation of 2-(2,5-dimethylphenyl)ethyl Bromide

This intermediate can be synthesized from the commercially available 2-(2,5-dimethylphenyl)ethanol.

Reaction Scheme:

Experimental Protocol:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-(2,5-dimethylphenyl)ethanol (1 equivalent) in a dry, non-protic solvent such as diethyl ether or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench the reaction by slowly adding it to ice water.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2,5-dimethylphenyl)ethyl bromide, which can be purified by vacuum distillation.

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Hazards |

| 2-(2,5-dimethylphenyl)ethanol | 150.22 | ~0.97 | ~230 | Irritant |

| Phosphorus tribromide | 270.69 | 2.852 | 173 | Corrosive, Lachrymator |

| Diethyl ether | 74.12 | 0.713 | 34.6 | Highly Flammable |

Stage 2: Grignard Reaction with Cyclopentanecarbonyl Chloride

The prepared bromide is converted to a Grignard reagent, which then reacts with cyclopentanecarbonyl chloride.

Reaction Scheme:

Experimental Protocol:

-

Activate magnesium turnings (1.1 equivalents) in a flame-dried flask under an inert atmosphere.

-

Add a small amount of a solution of 2-(2,5-dimethylphenyl)ethyl bromide (1 equivalent) in anhydrous diethyl ether or THF to initiate the reaction. A crystal of iodine may be added to aid initiation.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C.

-

Slowly add a solution of cyclopentanecarbonyl chloride (0.9 equivalents) in anhydrous diethyl ether or THF dropwise.

-

After the addition, allow the reaction to stir at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

After filtration and removal of the solvent, purify the crude product by column chromatography or vacuum distillation.

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Hazards |

| 2-(2,5-dimethylphenyl)ethyl Bromide | 213.11 | ~1.3 | - | Irritant, Lachrymator |

| Magnesium | 24.31 | 1.738 | 1090 | Flammable Solid |

| Cyclopentanecarbonyl Chloride | 132.59 | ~1.09 | ~160 | Corrosive, Lachrymator |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | 66 | Flammable, Peroxide Former |

Reaction Mechanism of Grignard Reaction

The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the acyl chloride.

Caption: Mechanism of Grignard Reaction.

Spectroscopic Characterization (Illustrative)

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Multiple signals in the range of δ 7.0-7.2 ppm, corresponding to the three protons on the 2,5-dimethylphenyl ring.

-

Methylene Protons (α to carbonyl): A triplet around δ 2.8-3.0 ppm.

-

Methylene Protons (β to carbonyl): A triplet around δ 2.6-2.8 ppm.

-

Cyclopentyl Protons: A multiplet in the range of δ 1.5-2.0 ppm.

-

Methyl Protons: Two singlets around δ 2.2-2.4 ppm, corresponding to the two methyl groups on the aromatic ring.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal in the range of δ 200-210 ppm.

-

Aromatic Carbons: Multiple signals between δ 125-140 ppm.

-

Methylene and Methine Carbons: Signals in the range of δ 25-50 ppm.

-

Methyl Carbons: Signals around δ 20 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (Aromatic Ketone): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹.[4][5] The conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.

-

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Applications in Drug Development

Cyclopentyl ketones are valuable intermediates in the synthesis of various biologically active molecules.[6] The rigid cyclopentyl scaffold can help in positioning other functional groups in a specific orientation for optimal interaction with a biological target. The 2,5-dimethylphenyl moiety is a common feature in many pharmacologically active compounds, contributing to favorable pharmacokinetic properties. The target ketone, this compound, can serve as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds, which are prevalent in many approved drugs. Researchers can utilize the carbonyl group for further transformations such as reductions, aldol condensations, or the formation of imines and enamines, leading to a diverse library of compounds for biological screening.

Safety and Handling

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

Thionyl Chloride and Phosphorus Tribromide: These reagents are highly corrosive and react violently with water. They are also lachrymators. Handle with extreme care under anhydrous conditions.

-

Aluminum Chloride: Corrosive and reacts violently with water, releasing HCl gas.

-

Grignard Reagents: Highly flammable and moisture-sensitive. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.

-

Organic Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby.

-

Conclusion

This technical guide has detailed two effective synthetic routes for the preparation of this compound. Both the Friedel-Crafts acylation and the Grignard reaction are robust methods that can be adapted to various laboratory settings. The choice of pathway will depend on the specific needs and resources of the research team. The provided protocols, mechanistic insights, and safety information are intended to facilitate the successful synthesis of this and related novel ketone scaffolds. The potential of these molecules as building blocks in medicinal chemistry underscores the importance of developing and disseminating reliable synthetic methodologies.

References

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link]

-

Chemistry LibreTexts. (n.d.). Ketone Infrared Spectra. [Link]

-

PrepChem. (n.d.). Preparation of cyclopentylacetyl chloride. [Link]

-

LibreTexts. (2021). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry (McMurry). [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

Samir, E. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3, 1-11. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Ketone: Exploring Cyclopentanone's Chemical Properties and Applications. [Link]

-

PubChem. (n.d.). 2-(2,5-Dimethylphenyl)-1-(2-methylphenyl)ethanol. [Link]

-

Negri, R., & Kascheres, C. (2010). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 110(2), 809-844. [Link]

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. [Link]

- Google Patents. (n.d.).

-

Kelly, D. P., & Spear, R. J. (1978). A C N.M.R. investigation of 1-aryl-2-methylcyclo-pentyl and -hexyl cations. Australian Journal of Chemistry, 31(6), 1209-1221. [Link]

-

Filo. (2025). Conversion of Ethyl Bromide. [Link]

- Google Patents. (n.d.).

-

PrepChem. (n.d.). Synthesis of 2-(5-methyl-2-phenyl-4-oxazolyl) ethanol. [Link]

-

El-Gogary, T. M., & El-Sayed, R. (1998). 1H and 13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-5. [Link]

-

precisionFDA. (n.d.). 1-(2,5-DIMETHYLPHENYL)ETHANOL. [Link]

-

ResearchGate. (2015). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. [Link]

- Google Patents. (n.d.). CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.

-

Rhodium.ws. (n.d.). Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. [Link]

-

Quora. (2019). How is ethyl bromide converted into ethanol?. [Link]

-

ChemUniverse. (n.d.). Request Bulk Quote - 2-(2,5-DIMETHYLPHENYL)ETHANOL. [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]

-

Clark, J. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. Chemguide. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]

- 6. nbinno.com [nbinno.com]

Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone chemical structure and properties

An In-Depth Technical Guide to Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone (CAS: 898754-20-6): Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the development of novel molecular scaffolds that can be readily synthesized and systematically modified is of paramount importance. Ketones, particularly those incorporating both aromatic and cycloalkane moieties, represent a versatile class of compounds that serve as critical intermediates and foundational structures for a wide array of biologically active molecules. The title compound, this compound, embodies this principle. The presence of a cyclopentyl group can significantly influence the pharmacokinetic profile of a drug candidate, often improving metabolic stability and lipophilicity.[1] Concurrently, the substituted phenyl ring and the ketone functional group provide multiple points for chemical elaboration, making this molecule a valuable building block for creating diverse compound libraries.

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of this compound. It details its chemical structure and physicochemical properties, presents a robust and detailed protocol for its synthesis and purification, outlines methods for its spectroscopic characterization, and discusses its potential applications as a strategic intermediate in the synthesis of novel therapeutic agents.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research. This compound is structurally defined by a cyclopentyl ring connected to a three-carbon chain via a carbonyl group, with the chain terminating in a 2,5-dimethylphenyl moiety.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 1-cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one | [2] |

| CAS Number | 898754-20-6 | [2][3][4] |

| Molecular Formula | C₁₆H₂₂O | [2][3][4] |

| Molecular Weight | 230.35 g/mol | [2][3][4] |

| Canonical SMILES | CC1=CC(=C(C=C1)CCC(=O)C2CCCC2)C |[4] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, purification methods, and storage. While comprehensive experimental data for this specific molecule is not widely published, key properties can be predicted based on its structure.

Table 2: Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Boiling Point | 345.5 ± 11.0 °C | Predicted value.[3] |

| Appearance | Colorless to light yellow liquid | Predicted, based on similar ketone structures.[5][6] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate); Insoluble in water. | Predicted based on its nonpolar structure. |

| XLogP3 | 3.6 - 3.8 | Predicted, indicating high lipophilicity.[7][8] |

| Hydrogen Bond Acceptor Count | 1 | The carbonyl oxygen.[9] |

| Rotatable Bond Count | 4 - 5 |[7][8] |

Synthesis and Purification

A reliable and scalable synthetic route is essential for the practical application of any chemical building block. We propose a robust two-step synthesis of this compound via a Grignard reaction, a classic and highly effective method for carbon-carbon bond formation.

Causality Behind Experimental Design:

-

Choice of Reaction: The Grignard reaction is chosen for its efficiency in coupling alkyl halides with acyl chlorides to form ketones. It is a well-understood and high-yielding transformation.

-

Anhydrous Conditions: Grignard reagents are potent bases and nucleophiles that react violently with protic solvents, particularly water.[10] Therefore, all glassware must be rigorously dried, and anhydrous solvents are mandatory to prevent quenching of the reagent and ensure a successful reaction.

-

Inert Atmosphere: Magnesium metal can react with atmospheric oxygen. An inert atmosphere (e.g., Nitrogen or Argon) is used to prevent side reactions and protect the Grignard reagent once formed.[11]

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is the solvent of choice. These ethers are effective at solvating the Grignard reagent, forming a stable complex that maintains its reactivity.[12]

-

Acidic Workup: After the reaction, a mild acidic workup (e.g., with saturated ammonium chloride) is required to quench any remaining Grignard reagent and protonate the intermediate alkoxide to yield the final ketone product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Preparation of 2-(2,5-dimethylphenyl)ethyl magnesium bromide (Grignard Reagent)

-

Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen.

-

Initiation: To the flask, add magnesium turnings (1.2 equivalents). Cover the magnesium with anhydrous diethyl ether.

-

Reagent Addition: Dissolve 2-(2,5-dimethylphenyl)ethyl bromide (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and warming. If it does not start, gentle heating or the addition of a small iodine crystal may be required.

-

Reaction: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey-brown solution is the Grignard reagent and should be used immediately in the next step.

Step 2: Acylation to form this compound

-

Setup: In a separate flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of cyclopentanecarbonyl chloride (1.05 equivalents) in anhydrous diethyl ether.[13][14] Cool this solution to 0 °C using an ice bath.

-

Addition: Transfer the prepared Grignard reagent from Step 1 to a dropping funnel and add it dropwise to the stirred solution of cyclopentanecarbonyl chloride at 0 °C. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Workup: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of ammonium chloride (NH₄Cl) and crushed ice, stirring vigorously. This will quench the reaction and precipitate magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

-

Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a nonpolar eluent system (e.g., Hexane/Ethyl Acetate, starting at 98:2).

-

Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the product using a gradient of increasing polarity. Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound as an oil.

Spectroscopic Analysis for Structural Elucidation

Caption: Logical workflow for spectroscopic structure confirmation.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Data | Rationale |

|---|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.0-7.2 ppm (m, 3H, Ar-H), δ ~3.0 ppm (t, 2H, -CH₂-Ar), δ ~2.8 ppm (t, 2H, -CH₂-CO), δ ~2.6 ppm (m, 1H, Cyclopentyl-CH), δ ~2.3 ppm (s, 6H, 2 x Ar-CH₃), δ ~1.5-1.9 ppm (m, 8H, Cyclopentyl-CH₂) | Chemical shifts are estimated based on standard values for aromatic, alkyl, and ketone-adjacent protons. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~210 ppm (C=O), δ ~135-138 ppm (Ar-C), δ ~126-130 ppm (Ar-CH), δ ~52 ppm (Cyclopentyl-CH), δ ~45 ppm (-CH₂-CO), δ ~28-30 ppm (-CH₂-Ar & Cyclopentyl-CH₂), δ ~21 ppm (Ar-CH₃) | The carbonyl carbon is characteristically downfield. Aromatic and aliphatic carbons appear in their expected regions. |

| FT-IR (ATR) | ν ~1705 cm⁻¹ (strong, C=O stretch), ν ~2850-2960 cm⁻¹ (C-H stretch, aliphatic), ν ~1600, 1485 cm⁻¹ (C=C stretch, aromatic) | The most prominent peak will be the strong carbonyl absorption, characteristic of an alkyl-aryl ketone.[15] |

| Mass Spec. (EI) | m/z 230 ([M]⁺), 133, 105, 85 | The molecular ion peak corresponds to the molecular weight.[2] Fragments correspond to cleavage on either side of the carbonyl (e.g., cyclopentylcarbonyl cation at m/z 85 and the dimethylphenylethyl cation). |

General Protocols for Data Acquisition

-

NMR Spectroscopy: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer.[16]

-

Infrared (IR) Spectroscopy: A drop of the neat liquid sample is placed on the crystal of an ATR-FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹.[15]

-

Mass Spectrometry (MS): The sample is diluted in a suitable solvent and injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). The molecule is ionized via electron impact (EI), and the resulting fragments are analyzed to determine the mass-to-charge ratio.[15]

Potential Applications in Drug Discovery and Development

While this compound may not be a therapeutic agent itself, its structure makes it a highly valuable intermediate for the synthesis of potential drug candidates.

-

Scaffold for Library Synthesis: The ketone functionality is a versatile chemical handle. It can be readily converted into other functional groups such as alcohols (via reduction), alkenes (via Wittig reaction), or used in condensation reactions with hydrazines to form heterocyclic structures like pyrazolines, which are known to possess a wide range of biological activities.[17]

-

Modulation of Pharmacokinetics: The cyclopentyl group is a recognized bioisostere for other cyclic and aromatic groups.[17] Its inclusion can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. It can also block sites of metabolism, leading to improved metabolic stability and a longer half-life in the body.[1]

-

Precursor for Bioactive Molecules: Many natural products and synthetic compounds containing cyclopentanone or cyclopentenone rings exhibit significant anti-cancer and cytotoxic properties.[18][19] This compound serves as an excellent starting point for synthesizing analogs that could be screened for similar activities. Furthermore, related cyclopentyl ketones are known precursors in the synthesis of important pharmaceutical agents, highlighting the value of this structural class.[20]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and organic synthesis. This guide has provided a comprehensive technical overview, including its structural and physicochemical properties, a detailed and logically justified protocol for its synthesis and purification, and a framework for its spectroscopic characterization. The strategic combination of a modifiable ketone, a metabolically robust cyclopentyl group, and a substituted aromatic ring makes this compound an attractive starting point for the development of novel small-molecule libraries aimed at a variety of therapeutic targets. The methodologies and data presented herein provide a solid foundation for researchers to synthesize, characterize, and utilize this versatile intermediate in their drug discovery programs.

References

- Vertex AI Search. (2025). Cyclopentanecarbonyl Chloride: A Comprehensive Overview.

- Benchchem. (n.d.). 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride | 71501-44-5.

- Benchchem. (n.d.). Application Notes and Protocols: Cyclopentanecarbonyl Chloride in the Synthesis of Pharmaceutical Intermediates.

- ChemicalBook. (n.d.). This compound.

- PubChem. (n.d.). Cyclopentyl-2-(2,6-dimethylphenyl)ethyl ketone | C31H42O | CID 73011661.

- EvitaChem. (n.d.). Buy Cyclopentyl phenyl ketone (EVT-458555) | 5422-88-8.

- ChemicalBook. (n.d.). This compound | 898754-20-6.

- BLDpharm. (n.d.). 898754-20-6|this compound.

- Grokipedia. (n.d.). Ethylmagnesium bromide.

- Benchchem. (n.d.). Using Cyclopropyl 2-(4-methylphenyl)ethyl ketone as a building block in organic synthesis.

- Sigma-Aldrich. (n.d.). Cyclopentanecarbonyl chloride 98 4524-93-0.

- ChemicalBook. (n.d.). Ethylmagnesium bromide synthesis.

- Guidechem. (2022). What is the synthesis and application of CYCLOPENTYL PHENYL KETONE?.

- Echemi. (n.d.). 898754-18-2, CYCLOBUTYL 2-(2,5-DIMETHYLPHENYL)ETHYL KETONE Formula.

- Wikipedia. (n.d.). Ethylmagnesium bromide.

- Vacek, J. et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules.

- Echemi. (n.d.). 898774-31-7, CYCLOPENTYL 2-(2-METHOXYPHENYL)ETHYL KETONE Formula.

- Benchchem. (n.d.). Confirming the Structure of 2-Fluorophenyl Cyclopentyl Ketone: A Spectroscopic Comparison.

- Lin, H. Y., et al. (2024). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Journal of Forensic Sciences, 69(2), 688-697.

- Benchchem. (n.d.). Spectroscopic Profile of Cyclopentyl Tosylate: A Technical Guide.

- Dimmock, J. R., et al. (1998). Synthesis and anti-cancer activity of 2-alkylaminomethyl-5-(E)-alkylidene cyclopentanone hydrochlorides. European Journal of Medicinal Chemistry, 33(3), 197-206.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 898754-20-6 [amp.chemicalbook.com]

- 3. This compound CAS#: 898754-20-6 [m.chemicalbook.com]

- 4. 898754-20-6|this compound|BLDpharm [bldpharm.com]

- 5. Buy Cyclopentyl phenyl ketone (EVT-458555) | 5422-88-8 [evitachem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. Cyclopentyl-2-(2,6-dimethylphenyl)ethyl ketone | C31H42O | CID 73011661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. Ethylmagnesium bromide synthesis - chemicalbook [chemicalbook.com]

- 12. Ethylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

- 14. Cyclopentanecarbonyl chloride 98 4524-93-0 [sigmaaldrich.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and anti-cancer activity of 2-alkylaminomethyl-5-(E)-alkylidene cyclopentanone hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one

Abstract

This technical guide provides an in-depth analysis of the chemical compound commonly known as Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone. The definitive IUPAC name for this molecule is 1-cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one . This document elucidates the compound's structural properties, outlines a robust and logical synthetic methodology via a Grignard reaction, provides a detailed predictive analysis of its spectroscopic signature for unequivocal identification, and discusses its potential applications as a valuable intermediate in medicinal chemistry and materials science. This guide is intended for researchers, synthetic chemists, and professionals in drug development who require a thorough understanding of this specific ketone's synthesis and characterization.

Nomenclature and Structural Elucidation

The systematic naming of organic compounds is critical for unambiguous scientific communication. While colloquially referred to as this compound, the official nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC) is 1-cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one [1]. This name is derived by identifying the longest carbon chain containing the principal functional group, the ketone. This is a three-carbon "propanone" backbone. The carbonyl group is at position 1, which is attached to a cyclopentyl ring. The phenyl ring, substituted with two methyl groups at its 2nd and 5th positions, is located at the 3rd position of the propane chain.

Chemical Structure:

Table 1: Chemical Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | 1-Cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one | [1] |

| CAS Number | 898754-20-6 | [1][2][3] |

| Molecular Formula | C₁₆H₂₂O | [1][2] |

| Molecular Weight | 230.35 g/mol | [1][2] |

| Predicted Boiling Point | 345.5 ± 11.0 °C | [2] |

| Predicted Density | 1.002 ± 0.06 g/cm³ | [2] |

Synthesis Methodology: A Grignard-Based Approach

Rationale for Synthetic Route Selection

The synthesis of 1-cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one can be approached through several retrosynthetic pathways. While methods like the Friedel-Crafts acylation are powerful for creating aryl ketones where the carbonyl is directly attached to or one carbon removed from the aromatic ring, they are not suitable for this target due to the ethyl linker.[4][5] The acylium ion intermediate in a Friedel-Crafts reaction does not undergo rearrangement, but constructing the required carbon skeleton is not straightforward.[4][6]

A more logical and versatile approach is the Grignard reaction.[7][8] This method involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on an electrophilic carbonyl carbon. This pathway offers high yields, predictable outcomes, and utilizes readily available starting materials. The proposed synthesis involves the reaction of a 2-(2,5-dimethylphenyl)ethylmagnesium halide with cyclopentanecarbonyl chloride.

Proposed Reaction Scheme

The synthesis is a two-step process:

-

Formation of the Grignard Reagent: 1-(2-Bromoethyl)-2,5-dimethylbenzene is reacted with magnesium turnings in a dry ether solvent like tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) to form the corresponding Grignard reagent.[9][10]

-

Acylation: The freshly prepared Grignard reagent is then reacted with cyclopentanecarbonyl chloride to form the target ketone.

Experimental Workflow Diagram

Caption: Workflow for the two-step synthesis of the target ketone.

Detailed Experimental Protocol

Materials:

-

1-(2-Bromoethyl)-2,5-dimethylbenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Cyclopentanecarbonyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (EtOAc)

Procedure:

-

Grignard Reagent Formation: a. All glassware must be flame-dried under vacuum and cooled under a nitrogen or argon atmosphere. b. To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings (1.2 equivalents). c. Add a small volume of anhydrous THF, followed by a single crystal of iodine to activate the magnesium surface. d. Dissolve 1-(2-bromoethyl)-2,5-dimethylbenzene (1.0 equivalent) in anhydrous THF and add it to a dropping funnel. e. Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, indicated by a color change and gentle refluxing. If not, gentle warming may be required. f. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux. g. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure all magnesium has reacted. Cool the resulting dark grey solution to room temperature.

-

Acylation Reaction: a. In a separate flame-dried flask under an inert atmosphere, dissolve cyclopentanecarbonyl chloride (1.1 equivalents) in anhydrous THF. b. Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. c. Add the cyclopentanecarbonyl chloride solution dropwise to the Grignard reagent via a syringe or cannula, maintaining the temperature at 0 °C. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Workup and Purification: a. Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether. c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. d. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. e. Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure ketone.

Spectroscopic Characterization and Validation

Unequivocal structural confirmation is achieved through a combination of spectroscopic methods. While experimental data for this specific molecule is not widely published, a robust predictive analysis based on established principles can be performed.[11][12][13]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For an aliphatic ketone, a strong, sharp absorption band for the carbonyl (C=O) stretch is the most prominent feature.[11][12]

Table 2: Predicted Infrared (IR) Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2960-2870 | Strong | Aliphatic C-H Stretch (Cyclopentyl & Ethyl) |

| ~1715 | Strong | C=O Carbonyl Stretch (Saturated Ketone) |

| ~1610, ~1500 | Medium-Weak | Aromatic C=C Bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic, ethyl, methyl, and cyclopentyl protons. Protons alpha to the carbonyl group are deshielded and will appear further downfield.[12][14]

¹³C NMR: The carbon NMR spectrum is characterized by a signal for the carbonyl carbon in the far downfield region (~200-215 ppm), which is a definitive indicator of a ketone.[11][12]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| C=O | - | ~212 |

| Aromatic-H | ~6.9-7.1 (3H, m) | ~136, 135, 130, 127 (Aromatic C's) |

| Ar-CH₃ | ~2.3 (3H, s), ~2.2 (3H, s) | ~21, ~19 |

| -CH₂-C=O | ~2.9 (2H, t) | ~45 |

| Ar-CH₂- | ~2.7 (2H, t) | ~30 |

| Cyclopentyl CH (α to C=O) | ~3.1 (1H, quintet) | ~52 |

| Cyclopentyl CH₂ | ~1.6-1.9 (8H, m) | ~28, ~26 |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation patterns of the molecule, which can further confirm the structure. The molecular ion peak (M⁺) should be observed at m/z = 230.35.

A primary fragmentation pathway for ketones is alpha-cleavage , where the bond between the carbonyl carbon and an adjacent carbon is broken.[11][15] This results in the formation of a stable acylium ion.

Caption: Primary alpha-cleavage fragmentation pathways in mass spectrometry.

Potential Applications in Research and Drug Development

While specific biological activities of 1-cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one are not documented, its structural motifs make it a compound of interest for further investigation.

-

Synthetic Intermediate: Aryl ketones are foundational building blocks in organic synthesis. For instance, the structurally related cyclopentyl phenyl ketone is a key intermediate in the synthesis of the anesthetic ketamine.[16][17] This suggests that 1-cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one could serve as a precursor for novel psychoactive compounds or other central nervous system agents.

-

Scaffold for Heterocyclic Chemistry: Ketones readily undergo condensation reactions with reagents like hydrazine to form pyrazolines, a class of heterocycles known for a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[18] The title compound could be used to synthesize novel, substituted pyrazoline libraries for screening.

-

Structure-Activity Relationship (SAR) Studies: The presence of a flexible ethyl linker, a lipophilic dimethylphenyl group, and a cyclopentyl moiety provides multiple points for modification. In drug discovery, this molecule could serve as a parent compound in an SAR study to explore how modifications to each part of the structure impact biological activity. The cyclopropyl group, a related cycloalkane, is a well-known bioisostere for phenyl rings, often improving metabolic stability.[18][19] The cyclopentyl group can be explored for similar bioisosteric effects.

Conclusion

1-Cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one (CAS 898754-20-6) is a well-defined chemical entity with significant potential as a synthetic intermediate. This guide has established its correct IUPAC nomenclature, proposed a robust and scalable synthesis via a Grignard reaction, and provided a comprehensive predictive spectroscopic profile for its unambiguous characterization. The structural features of this ketone make it a promising candidate for the development of novel heterocyclic compounds and for use in structure-activity relationship studies within drug discovery programs. The detailed protocols and data presented herein serve as a valuable resource for researchers working with this and related chemical structures.

References

-

PubChem. Cyclopentyl-2-(2,6-dimethylphenyl)ethyl ketone. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (CN107337595A) Synthetic process of cyclopentyl phenyl ketone.

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

Kitanosono, T., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Asian Journal of Organic Chemistry. Available at: [Link]

-

PubChem. Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone. National Center for Biotechnology Information. Available at: [Link]

-

Brainly.in. IUPAC NAMING OF ethyl cyclopentyl ketone. Available at: [Link]

-

PubChem. 3-Cyclopentyl-1-(2,4-dimethylphenyl)-1-propanone. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Grignard Reactions in Cyclopentyl Methyl Ether. Available at: [Link]

-

Fiveable. Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

PubMed. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Available at: [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link]

-

Chemistry LibreTexts. Grignard Reagents. Available at: [Link]

-

Khan Academy. Friedel-Crafts acylation. Available at: [Link]

-

YouTube. Friedel-Crafts Acylation. Professor Dave Explains. Available at: [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

YouTube. 18.2 Friedel Crafts Alkylation and Acylation. Chad's Prep. Available at: [Link]

-

Organic Chemistry Portal. Cyclopentenone synthesis. Available at: [Link]

- Google Patents. (EP0016650A2) 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use.

-

National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

-

YouTube. Spectroscopy of Ketones and Aldehydes. Roxi Hulet. Available at: [Link]

-

YouTube. Spectroscopic analysis of aldehydes and ketones. Benjamin Shepler. Available at: [Link]

- Google Patents. (WO2000049012A1) Process for the production of cyclopentyl 2-thienyl ketone.

-

PubChem. 1-(2,5-Dimethylphenyl)propan-1-one. National Center for Biotechnology Information. Available at: [Link]

-

Stenutz. 1-cyclopentyl-3-phenylpropane. Available at: [Link]

Sources

- 1. This compound | 898754-20-6 [amp.chemicalbook.com]

- 2. This compound CAS#: 898754-20-6 [m.chemicalbook.com]

- 3. 898754-20-6|this compound|BLDpharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Khan Academy [khanacademy.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fiveable.me [fiveable.me]

- 15. youtube.com [youtube.com]

- 16. CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google Patents [patents.google.com]

- 17. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Weight Determination of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the determination and validation of the molecular weight of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone (CAS No. 898754-20-6). Beyond the theoretical calculation based on its molecular formula, this paper delves into the practical, field-proven analytical methodologies essential for its empirical confirmation. We will explore the application of mass spectrometry for direct molecular weight measurement and the use of Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation that corroborates the molecular formula. This guide is intended to equip researchers and drug development professionals with a robust framework for the analytical characterization of this and similar organic compounds, emphasizing the causality behind experimental choices to ensure scientific integrity.

Introduction: Chemical Identity and Theoretical Molecular Weight

This compound is an organic compound with the molecular formula C16H22O.[1][2] Based on this formula, the theoretical molecular weight can be calculated by summing the atomic weights of its constituent atoms (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Oxygen: ~15.999 u).

Table 1: Theoretical Molecular Weight Calculation

| Element | Number of Atoms | Atomic Weight (u) | Total Weight (u) |

| Carbon (C) | 16 | 12.011 | 192.176 |

| Hydrogen (H) | 22 | 1.008 | 22.176 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | 230.351 |

The calculated formula weight of this compound is 230.35 g/mol .[1][2][3] While this theoretical value is fundamental, empirical validation is crucial in research and development to confirm the identity and purity of the synthesized compound. The following sections will detail the analytical techniques employed for this purpose.

Caption: Molecular structure of this compound.

Experimental Determination of Molecular Weight via Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[4][5] For a ketone like this compound, electron ionization (EI) is a common method to generate ions.

Principle and Experimental Rationale

In EI-MS, the sample is bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•).[4] The m/z of this molecular ion directly corresponds to the molecular weight of the compound.[4][6] The choice of EI is based on its ability to produce a clear molecular ion peak for many organic molecules and generate characteristic fragmentation patterns that can aid in structural elucidation.[7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are passed through a beam of electrons, typically at 70 eV, to generate the molecular ion (M⁺•).

-

Acceleration: The resulting ions are accelerated by an electric field.

-

Deflection: The ions are then deflected by a magnetic field. The degree of deflection is inversely proportional to the mass-to-charge ratio of the ion.

-

Detection: A detector measures the abundance of ions at each m/z value, generating a mass spectrum.

Expected Results and Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak at an m/z value corresponding to its molecular weight, approximately 230.35.[1][2] Ketones generally exhibit a moderately intense molecular ion peak in their mass spectra.[8]

Beyond the molecular ion, characteristic fragmentation patterns for ketones, such as α-cleavage and McLafferty rearrangement, are anticipated.[9][10][11]

-

α-Cleavage: This involves the breaking of the bond between the carbonyl carbon and an adjacent carbon atom.[9][12] For this molecule, α-cleavage can occur on either side of the carbonyl group, leading to the formation of resonance-stabilized acylium ions.

-

McLafferty Rearrangement: This rearrangement occurs if there is a hydrogen atom on the gamma-carbon relative to the carbonyl group.[9][10] The molecule can undergo a rearrangement to eliminate a neutral alkene molecule.

The presence of these characteristic fragments provides a self-validating system, confirming the presence of the ketone functional group and supporting the overall structural assignment.

Caption: Experimental workflow for mass spectrometry analysis.

Structural Corroboration with Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the molecular weight, NMR spectroscopy offers detailed information about the chemical environment of the atoms within the molecule, thereby confirming its structure and, by extension, its molecular formula.[13][14] Both ¹H NMR and ¹³C NMR are indispensable for the characterization of this compound.

Principle and Experimental Rationale

NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field.[13] The exact frequency of absorption (chemical shift) is dependent on the local electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃) to avoid interference from solvent protons. A reference standard, such as tetramethylsilane (TMS), is often added.[13]

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses to obtain the NMR spectrum.

-

Spectral Analysis: The chemical shifts, integration (for ¹H NMR), and splitting patterns of the signals are analyzed to deduce the structure.

Expected Spectral Features

¹H NMR:

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the dimethylphenyl group.

-

Alkyl Protons: Protons on the carbons adjacent to the carbonyl group (α-protons) will be deshielded and appear around δ 2.0-2.5 ppm.[8][15][16] The remaining alkyl protons on the ethyl chain and cyclopentyl ring will appear further upfield.

-

Methyl Protons: Two singlets for the two methyl groups on the phenyl ring.

¹³C NMR:

-

Carbonyl Carbon: A characteristic downfield signal for the ketone carbonyl carbon, typically in the range of δ 190-220 ppm.[6][16]

-

Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm).

-

Alkyl Carbons: Signals in the upfield region corresponding to the carbons of the ethyl chain and cyclopentyl ring.

The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of all atoms in the molecule, confirming the molecular formula of C16H22O and thus validating the calculated molecular weight.

Conclusion

The molecular weight of this compound is theoretically calculated to be 230.35 g/mol based on its molecular formula, C16H22O. This guide has outlined the essential analytical methodologies for the empirical validation of this value. Mass spectrometry serves as the primary technique for the direct determination of the molecular weight through the identification of the molecular ion peak. Concurrently, NMR spectroscopy provides the necessary structural elucidation to confirm the molecular formula. The integration of these techniques provides a robust and self-validating framework for the characterization of this compound, ensuring the scientific integrity required in research and drug development.

References

- This compound | 898754-20-6. (n.d.).

- 898754-20-6|this compound - BLDpharm. (n.d.).

- Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation - JoVE. (2024).

- How can mass spectrometry determine molecular weight of organic compounds? (n.d.).

- Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones - JoVE. (2025).

- What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs. (n.d.).

- 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024).

- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.).

- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).

- This compound - ChemicalBook. (n.d.).

- Mass Spectrometry: Alpha Cleavage of Ketones - YouTube. (2014).

- Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes | Fiveable. (n.d.).

- 19.2: Spectroscopy of Ketones and Aldehydes - Chemistry LibreTexts. (2020).

- 19.14 Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2023).

- CH 336: Ketone Spectroscopy - Oregon State University. (2020).

- NMR Spectroscopy - MSU chemistry. (n.d.).

- Introduction to NMR and Its Application in Metabolite Structure Determination - UNL | Powers Group. (n.d.).

Sources

- 1. This compound | 898754-20-6 [amp.chemicalbook.com]

- 2. 898754-20-6|this compound|BLDpharm [bldpharm.com]

- 3. This compound CAS#: 898754-20-6 [m.chemicalbook.com]

- 4. tutorchase.com [tutorchase.com]

- 5. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fiveable.me [fiveable.me]

- 12. youtube.com [youtube.com]

- 13. NMR Spectroscopy [www2.chemistry.msu.edu]

- 14. bionmr.unl.edu [bionmr.unl.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

A Technical Guide to the Spectroscopic Characterization of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone

This guide provides an in-depth analysis of the spectroscopic data expected for the structural elucidation of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone. As this compound is not widely documented in spectral databases, this paper synthesizes predictive data based on established principles of organic spectroscopy and data from analogous structures. The methodologies and interpretations presented herein serve as a robust framework for researchers engaged in the synthesis and characterization of novel ketone derivatives.

Introduction

The unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of chemical research and drug development. Spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, provide a composite view of a molecule's atomic and structural composition. This document outlines the theoretical basis and expected spectral data for this compound, a molecule possessing a unique combination of aliphatic cyclic, aromatic, and carbonyl moieties. Understanding the expected spectral fingerprint is crucial for confirming synthesis success and ensuring purity.

Molecular Structure and Analytical Workflow

The target molecule, this compound, has a molecular formula of C₁₆H₂₂O and a molecular weight of 230.35 g/mol . A systematic approach, integrating data from multiple spectroscopic techniques, is essential for its complete characterization.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

The logical workflow for structural confirmation begins with Mass Spectrometry to determine the molecular weight and fragmentation, followed by IR Spectroscopy to identify key functional groups, and finally, detailed ¹H and ¹³C NMR to map the complete carbon-hydrogen framework.

Caption: Integrated workflow for spectroscopic structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's substructures through fragmentation analysis.

Experimental Protocol: Electron Ionization (EI-MS)

A standard EI-MS experiment would be conducted. The sample is introduced into a high vacuum, vaporized, and bombarded with a high-energy electron beam (typically 70 eV). This process generates a radical cation, the molecular ion (M⁺•), which can then undergo fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Expected Data and Interpretation

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is 230. A prominent molecular ion peak is anticipated for ketones with aromatic rings.[1]

-

Major Fragmentation Pathways: The primary fragmentation mechanism for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[2][3] Another common pathway is the McLafferty rearrangement if a γ-hydrogen is present.[4]

Caption: Predicted major α-cleavage fragmentation pathways for the target molecule.

Table 1: Predicted Mass Spectrometry Data

| m/z Value | Predicted Fragment Ion | Interpretation |

|---|---|---|

| 230 | [C₁₆H₂₂O]⁺• | Molecular Ion (M⁺•) |

| 133 | [C₁₀H₁₃]⁺ | Loss of cyclopentylcarbonyl radical via α-cleavage. This fragment, a benzylic cation, is expected to be stable and thus a prominent peak.[1] |

| 105 | [C₈H₉]⁺ | Loss of CO from the [C₉H₁₁O]⁺ fragment (not shown, from McLafferty rearrangement) or other secondary fragmentations. |

| 97 | [C₅H₉CO]⁺ | Loss of the 2-(2,5-dimethylphenyl)ethyl radical via α-cleavage. This acylium ion is resonance-stabilized.[3] |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product from alkylbenzene fragments. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

A small amount of the neat sample is placed on an ATR crystal (e.g., diamond or zinc selenide). An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and specific wavelengths are absorbed, generating the IR spectrum.

Expected Data and Interpretation

The IR spectrum will be dominated by the strong carbonyl stretch and various C-H and C=C vibrations from the aliphatic and aromatic parts of the molecule.

Table 2: Predicted Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| ~3050-3020 | C-H Stretch | Aromatic (sp² C-H) | Medium-Weak |

| ~2960-2850 | C-H Stretch | Aliphatic (sp³ C-H) | Strong |

| ~1715 | C=O Stretch | Ketone | Strong, Sharp |

| ~1610, ~1500 | C=C Stretch | Aromatic Ring | Medium |

| ~1465 | CH₂ Bend | Aliphatic | Medium |

| 850-800 | C-H Bend | 1,2,4-Trisubstituted Benzene | Strong |